An In-Depth Technical Guide to (3-((Methylamino)methyl)phenyl)boronic acid (CAS: 1146614-39-2): Properties, Synthesis, and Key Applications
An In-Depth Technical Guide to (3-((Methylamino)methyl)phenyl)boronic acid (CAS: 1146614-39-2): Properties, Synthesis, and Key Applications
This guide provides a comprehensive technical overview of (3-((Methylamino)methyl)phenyl)boronic acid, a bifunctional building block of increasing importance in research and development. Designed for chemists, researchers, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, purification, and application, with a particular focus on its role in modern synthetic chemistry.
Core Characteristics and Physicochemical Properties
(3-((Methylamino)methyl)phenyl)boronic acid is a solid organic compound distinguished by two key functional groups: a phenylboronic acid moiety and a methylaminomethyl side chain at the meta-position. This unique structure makes it a valuable reagent. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the basic secondary amine provides a handle for modulating solubility, introducing a point of interaction with biological targets, or for further chemical derivatization.
Key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1146614-39-2 | [1][2] |
| Molecular Formula | C₈H₁₂BNO₂ | [1][2] |
| Molecular Weight | 165.00 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][2][3] |
| Synonyms | 3-[(methylamino)methyl]phenylboronic acid | [1] |
| InChI Key | XHGVRVGSIBKWNH-UHFFFAOYSA-N | [1][3] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
Synthesis and Purification Strategies
The synthesis of (3-((Methylamino)methyl)phenyl)boronic acid is not widely detailed in standard literature; however, a plausible and robust pathway can be designed based on established organoboron chemistry. The primary challenge lies in the presence of the reactive N-H proton of the secondary amine, which can interfere with common organometallic intermediates.
Proposed Synthetic Pathway
A logical approach involves the protection of the amine, followed by the formation of the boronic acid. The diagram below illustrates a representative workflow. The choice of an N-Boc protecting group is strategic; it is stable to the conditions required for borylation (e.g., organolithium reagents) and can be removed under acidic conditions without degrading the boronic acid.
Caption: Proposed synthetic workflow for (3-((Methylamino)methyl)phenyl)boronic acid.
Purification: A Self-Validating Protocol
Boronic acids, particularly those with amine functionality, can be challenging to purify via standard silica gel chromatography due to their polarity and potential for streaking.[4] A highly effective and self-validating method involves derivatization to a crystalline adduct, isolation, and subsequent release of the pure boronic acid.
Experimental Protocol: Purification via Diethanolamine Adduct Formation
This protocol leverages the reversible reaction between the boronic acid and diethanolamine to form a stable, crystalline boronate ester, which often precipitates from nonpolar solvents, leaving impurities behind.[4]
-
Adduct Formation:
-
Dissolve the crude (3-((Methylamino)methyl)phenyl)boronic acid in a minimal amount of a hot polar solvent (e.g., methanol or ethanol).
-
Add 1.1 equivalents of diethanolamine to the solution.
-
Add a nonpolar solvent (e.g., diethyl ether or hexane) dropwise until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then to 0-4°C to facilitate crystallization of the diethanolamine adduct.
-
-
Isolation:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a cold, nonpolar solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Dry the adduct thoroughly under vacuum.
-
-
Release of Pure Boronic Acid:
-
Suspend the crystalline adduct in a biphasic mixture of ethyl acetate and 1M HCl.
-
Stir vigorously until all the solid has dissolved. The diethanolamine will be protonated and move into the aqueous layer, while the pure boronic acid remains in the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified product.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-((Methylamino)methyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful tools for forming carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic systems that are prevalent in pharmaceuticals and materials science.[5][6]
Mechanistic Role and Causality
In this reaction, the boronic acid serves as the organoboron nucleophile that transfers its aryl group to the palladium center. The reaction is not spontaneous; it requires a base to activate the boronic acid.
Why is a base necessary? The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7] This "ate" complex possesses a higher electron density on the boron atom, which significantly accelerates the transmetalation step—the transfer of the phenyl group from boron to the palladium(II) center. This is the rate-limiting step in many Suzuki couplings, and its facilitation is critical for an efficient reaction.
The catalytic cycle, a foundational concept in organometallic chemistry, is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling (3-((Methylamino)methyl)phenyl)boronic acid with an aryl bromide.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), (3-((Methylamino)methyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Add a base, typically powdered potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).[8]
-
Heat the reaction mixture to 85-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of (3-((Methylamino)methyl)phenyl)boronic acid is essential for ensuring researcher safety.
-
Hazard Identification: The compound is classified with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust.[9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated between 2-8°C under an inert atmosphere.[1]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[9][10]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
(3-((Methylamino)methyl)phenyl)boronic acid stands out as a highly versatile and valuable building block. Its utility is firmly rooted in the robust and reliable chemistry of the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. The presence of the aminomethyl side chain further enhances its value, offering a tunable element for influencing physicochemical properties and providing a secondary site for chemical elaboration. A thorough understanding of its properties, purification techniques, and reaction mechanisms, as detailed in this guide, empowers researchers to effectively leverage this reagent in the pursuit of novel pharmaceuticals, functional materials, and other advanced chemical entities.
References
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ChemBuyersGuide.com, Inc. BOC Sciences (Page 9). Available at: [Link]
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MySkinRecipes. (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Available at: [Link]
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American Elements. (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Available at: [Link]
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Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]
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PubChem. 3-Methylsulfonylaminophenylboronic acid. Available at: [Link]
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Sigma-Aldrich. (3-((Methylamino)methyl)phenyl)boronic acid (Chinese). Available at: [Link]
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Sigma-Aldrich. (3-((Methylamino)methyl)phenyl)boronic acid (MilliporeSigma). Available at: [Link]
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Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
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